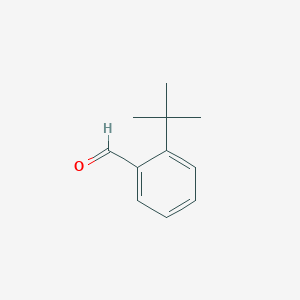

2-Tert-butylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-tert-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQRQNJOSFBCJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40525641 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16358-79-5 | |

| Record name | 2-tert-Butylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40525641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Direct Synthetic Routes to 2-Tert-butylbenzaldehyde

Direct synthesis focuses on converting 2-tert-butyltoluene and related compounds into the target aldehyde in a minimal number of steps, enhancing process efficiency and reducing waste.

Oxidative Approaches from Substituted Toluenes and Related Precursors

The oxidation of the methyl group on the toluene (B28343) scaffold is a primary strategy for synthesizing benzaldehydes. Research has explored various oxidative techniques to achieve this transformation with high selectivity, minimizing over-oxidation to the corresponding carboxylic acid.

The liquid-phase oxidation of alkylaromatics using solid, heterogeneous catalysts is a significant area of industrial and academic research. hte-company.com These catalysts are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. For the oxidation of tert-butyltoluene isomers, various metal-supported catalysts have been investigated.

While specific data for the ortho-isomer (2-tert-butyltoluene) is limited in readily available literature, extensive research on the para-isomer (4-tert-butyltoluene) provides valuable insights into effective catalytic systems. Bimetallic catalysts, such as those containing cobalt and manganese supported on mesoporous silicas (Co-Mn-HMS), have demonstrated good performance in the aerobic oxidation of 4-tert-butyltoluene (B18130). researchgate.net In one study, a Co-Mn-HMS catalyst achieved a 43.7% conversion of 4-tert-butyltoluene with a 27.4% yield of 4-tert-butylbenzaldehyde (B1265539) after 5 hours under mild liquid-phase conditions. researchgate.net Other systems, like Ni/NaY, have also been studied for this transformation. researchgate.net These heterogeneous systems often face challenges in achieving high selectivity for the aldehyde, as the reaction can proceed to form the more thermodynamically stable benzoic acid. journals.co.za For this reason, conversions are sometimes kept low to maximize aldehyde selectivity. journals.co.za

Table 1: Representative Heterogeneous Catalytic Systems for Tert-butyltoluene Oxidation

| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Aldehyde Yield (%) | Reference |

| Co-Mn-HMS | 4-tert-butyltoluene | O₂ | Acetonitrile (B52724) | 70 | 43.7 | 27.4 | researchgate.net |

| Ni/NaY | p-tert-butyltoluene | Air | None | 150 | 54.9 | - | researchgate.net |

| Ti-HMS | 4-tert-butyltoluene | H₂O₂ | Acetonitrile | 60 | 21.8 | - | researchgate.net |

| Yield reported for p-tert-butylbenzoic acid was 94.8% of the converted material. |

Aerobic Oxidation in Microdroplet Environments

Microreactors offer significant advantages for chemical synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and high surface-area-to-volume ratios. tue.nl These features are particularly beneficial for aerobic oxidations. The use of microdroplets or segmented flow regimes in microreactors can accelerate reaction rates significantly. tue.nl

Research has demonstrated the use of photo-microreactors for the aerobic oxidation of toluene derivatives. researchgate.net In one such system, a glass microreactor chip was fed with a liquid phase containing the toluene derivative and a photosensitizer, while molecular oxygen was introduced to create a segmented flow. This setup, irradiated with LED light, facilitates the oxidation process. tue.nl While specific application to this compound is not detailed, the methodology is broadly applicable to alkylaromatics. The choice of solvent can significantly impact catalytic activity and selectivity in such aerobic oxidations. researchgate.net The unique environment within microdroplets can accelerate reactions that are typically slow in bulk solution, sometimes even proceeding without a catalyst.

Electrochemical Synthesis and Reaction Pathways

Electrochemical methods provide a green and efficient alternative to traditional chemical synthesis, using electrons as a "reagent" to drive reactions. This approach can avoid the use of harsh or toxic oxidizing agents and often proceeds under mild conditions.

The direct anodic oxidation of tert-butyltoluene isomers has been investigated as a route to the corresponding benzaldehydes. ajol.info When the electrolysis is performed in a methanol (B129727) solvent, the primary product is typically the this compound dimethyl acetal (B89532). ajol.infonih.gov This acetal is formed because the intermediate benzylic cation is trapped by the methanol solvent. ajol.info The desired aldehyde can then be easily obtained by acid hydrolysis of the acetal.

The mechanism for the direct electrochemical oxidation of alkyltoluenes at the anode is believed to proceed through the formation of a radical cation, which then generates a benzyl (B1604629) cation. ajol.info This cation is subsequently attacked by the solvent. The sequence is repeated to convert the initial benzyl methyl ether intermediate into the final benzaldehyde (B42025) dimethyl acetal. ajol.info

The distribution of products and the efficiency of the reaction are influenced by several factors, including the electrode material, the supporting electrolyte, and the current density. ajol.inforesearchgate.net Studies on 4-t-butyltoluene have shown that graphite (B72142) electrodes are effective, and electrolytes such as sodium perchlorate (B79767) (NaClO₄) and sulfuric acid (H₂SO₄) can be used. journals.co.zaajol.info Increasing the current density can lead to a better yield of the desired acetal at the expense of higher electrical charge consumption. ajol.info It has been suggested that two mechanisms can operate simultaneously: a direct oxidation of the substrate at the electrode and an indirect pathway where radicals formed from the oxidation of the solvent contribute to the reaction. ajol.inforesearchgate.net

Table 2: Influence of Electrolyte on Direct Anodic Oxidation of 4-t-butyltoluene

| Supporting Electrolyte | Electrode | Solvent | Key Outcome | Reference |

| H₂SO₄ | Graphite | Methanol | Gave best results in terms of product yield and current efficiency in a scaled-up process. | journals.co.za |

| NaClO₄ | Graphite | Methanol | Factorial experiments suggested the operation of two simultaneous mechanisms. | journals.co.za |

| NaBF₄ | Graphite | Methanol | Identified as one of the electrolytes offering the best yields. | ajol.info |

Paired Electrosynthesis for Benzaldehyde Derivatives

Paired electrosynthesis is a highly efficient and sustainable electrochemical strategy where valuable products are generated simultaneously at both the anode and the cathode. nih.gov This approach maximizes atom economy and can achieve a theoretical current efficiency of up to 200%, significantly reducing energy consumption compared to conventional electrolysis where one electrode reaction is sacrificial. nih.govscielo.org.mx

A prominent industrial example of a parallel paired electrolysis is the simultaneous production of tert-butylbenzaldehyde dimethylacetal and phthalide (B148349). scielo.org.mxbeilstein-journals.orgjmcs.org.mx In this process, carried out in methanol, the anodic oxidation of tert-butyltoluene yields the valuable aldehyde precursor, while the cathodic reduction of dimethyl phthalate (B1215562) produces phthalide, another useful chemical intermediate. scielo.org.mxresearchgate.net

At the Anode (Oxidation): 2-tert-butyltoluene is oxidized to this compound dimethylacetal.

At the Cathode (Reduction): Dimethyl phthalate is reduced to phthalide.

This method is environmentally friendly as it minimizes waste and utilizes electrical current with high efficiency. beilstein-journals.org The success of a paired electrosynthesis hinges on the compatibility of the two half-reactions and the ability to efficiently separate the products. nih.gov

Mechanistic and Kinetic Aspects of Electrochemical Processes

The electrochemical synthesis of this compound and its isomers, particularly 4-tert-butylbenzaldehyde, has been a subject of significant research, focusing on understanding the underlying mechanisms and kinetics to optimize product yields and efficiency. The direct electrochemical oxidation of 4-tert-butyltoluene at graphite electrodes in methanol, with sodium perchlorate (NaClO4) as the electrolyte, has been investigated to gain insight into the anodic reactions. researchgate.netajol.info

Studies suggest that the oxidation process likely involves two simultaneous mechanisms:

Direct Oxidation: The substrate, 4-tert-butyltoluene, is directly oxidized at the anode. researchgate.netajol.info

Indirect Oxidation: The reaction solvent, in this case, methanol, is oxidized at the anode to produce solvent radicals (e.g., •CH2OH), which then participate in the oxidation of the substrate. researchgate.netajol.info

An increase in current density has been shown to influence the product distribution, favoring the formation of the desired 4-tert-butylbenzaldehyde dimethyl acetal while reducing the percentage of unknown byproducts, albeit at the cost of a higher electrical charge. researchgate.netajol.info Further evidence for these dual mechanisms comes from studies varying the substrate loading and the substrate-to-solvent ratio. At high substrate concentrations, the formation of dimers and other unidentified products becomes more evident. researchgate.netajol.info Under specific conditions, these anodic reactions can be modeled as parallel consecutive second-order reactions, with kinetic data confirming the crucial role of the solvent. researchgate.netajol.info

A paired electrosynthesis process developed by BASF for the simultaneous production of phthalide and 4-tert-butylbenzaldehyde dimethyl acetal highlights the industrial potential of these methods. uantwerpen.be In this process, the reduction of phthalic acid dimethyl ester occurs at the cathode, while the oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde dimethyl acetal happens at the anode. uantwerpen.be Methanol serves as both the solvent and a reagent. uantwerpen.be This paired approach is a prime example of the efficiency of electrosynthesis, where valuable products are formed at both electrodes. uantwerpen.be

The choice of electrode material and supporting electrolyte significantly impacts the reaction's efficiency and product distribution. For instance, the direct anodic oxidation of 4-tert-butyltoluene in methanolic solutions has been evaluated using different supporting electrolytes, including sodium tetrafluoroborate, sodium perchlorate, and sulfuric acid. journals.co.za Among these, sulfuric acid provided the best results in terms of product yield and current efficiency. journals.co.za This optimized system was successfully scaled up, demonstrating the viability of electrochemical methods for larger-scale production. journals.co.za

Functionalization and Derivatization from Halogenated Benzenes

The synthesis of this compound can also be achieved through the functionalization and derivatization of halogenated benzenes, employing strategies like nucleophilic alkylation and formylation.

Nucleophilic Alkylation and Formylation Strategies

One common route involves the bromination of p-tert-butyltoluene under side-chain halogenation conditions to yield the corresponding benzal bromide, which is then saponified to produce p-tert-butylbenzaldehyde. google.com This method is advantageous as it minimizes undesired bromination on the aromatic nucleus or the tert-butyl group. google.com The process typically involves reacting the starting material with bromine at elevated temperatures, sometimes with the aid of UV light or radical initiators like organic peroxides or azoisobutyronitrile. google.com The subsequent saponification of the benzal bromide is often carried out using water and a catalyst such as zinc chloride. google.com

Another approach is the Sommelet reaction, which can be used to convert a mixture of 4-tert-butylbenzalbromide and 4-tert-butylbenzylbromide, obtained from the solvent-free bromination of 4-tert-butyltoluene, into 4-tert-butylbenzaldehyde with high yield and purity. epo.org

The formylation of aryl halides, such as bromo- or iodo-tert-butylbenzene, provides another pathway to synthesize the target aldehyde. For instance, the formylation of aryl iodides can be achieved using dimethylformamide (DMF) as both the solvent and the formyl source, mediated by potassium methoxide (B1231860) and a disilane (B73854) at room temperature. researchgate.net This method offers a mild and efficient route to aromatic aldehydes. researchgate.net

The synthesis of substituted benzaldehydes, such as 3-Bromo-5-tert-butyl-2-fluorobenzaldehyde, highlights the strategic use of halogenation and functional group interconversion. smolecule.com The synthesis can start from 5-tert-butyl-2-fluorobenzaldehyde, followed by bromination. smolecule.com The positioning of the tert-butyl group, which exerts steric hindrance, and the electronic effects of the halogen substituents are crucial factors influencing the reactivity and outcome of these transformations. smolecule.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is driven by the need for more environmentally friendly and sustainable industrial processes. Traditional methods often involve hazardous reagents and produce significant waste. patsnap.comsci-hub.red

Solvent-Free or Environmentally Benign Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free or environmentally benign reaction systems for the synthesis of this compound and its derivatives.

One such approach involves the solvent-free oxidation of benzylic alcohols using potassium permanganate (B83412) (KMnO4) at room temperature. tsijournals.com This method has been shown to be efficient for the oxidation of 4-tert-butylbenzyl alcohol to 4-tert-butylbenzaldehyde in good yields without over-oxidation. tsijournals.com The mild reaction conditions, high efficiency, and simple work-up make it a useful and environmentally friendly alternative. tsijournals.com

The use of ionic liquids as reaction media has also been investigated. For example, the synthesis of a precursor to Lilial (B1675391)®, which involves the aldol (B89426) condensation of 4-tert-butylbenzaldehyde with propanal, has been successfully carried out in an ionic liquid using piperidine (B6355638) as a base catalyst. rsc.org This method significantly increases the selectivity for the desired cross-aldol condensation product by suppressing the self-aldol condensation of propanal, even without using an excess of the benzaldehyde. rsc.org

Photocatalysis offers another green alternative for the synthesis of 4-tert-butylbenzaldehyde. The conventional industrial method using permanganate for the oxidation of 4-tert-butyltoluene is environmentally hostile due to the large amounts of inorganic by-products. sci-hub.red Photocatalytic oxidation presents a much cleaner route. sci-hub.red

Energy-Efficient Synthesis Protocols

Energy efficiency is another cornerstone of green chemistry. Electrochemical synthesis is inherently more energy-efficient compared to many traditional thermochemical processes. beilstein-journals.org The use of electricity, which can be sourced from renewable resources, makes organic electrosynthesis a promising technology for environmentally friendly chemical production. beilstein-journals.org The paired electrosynthesis of phthalide and 4-tert-butylbenzaldehyde dimethylacetal is a testament to the energy efficiency of this approach, achieving a higher energy efficiency than the conventional process. uantwerpen.be

The development of novel catalysts also contributes to more energy-efficient protocols. For instance, a method for synthesizing p-tert-butylbenzaldehyde involves the heterogeneous catalytic oxidation of p-tert-butyltoluene using oxygen as the oxidant in an acetonitrile solution. patsnap.com The catalyst, a cobalt-loaded or cobalt- and manganese-loaded mesoporous molecular sieve, allows the reaction to proceed under mild conditions (50-70 °C) and at atmospheric pressure. patsnap.com The solid-phase catalyst simplifies product separation and improves the selectivity for the aldehyde by preventing deep oxidation. patsnap.com

Chemical Reactivity and Transformation Mechanisms

Role in Stereoselective Synthesis

The steric bulk of the tert-butyl group in 2-tert-butylbenzaldehyde plays a crucial role in directing the stereochemical outcome of certain reactions. In nucleophilic additions to the carbonyl group, the tert-butyl group can hinder one face of the molecule more than the other, leading to a preference for the formation of one stereoisomer. This makes it a useful substrate in the study and application of stereoselective synthesis. For example, in enantioselective allylation reactions, the presence of the ortho-substituent can significantly influence the degree of enantiomeric excess achieved. researchgate.net

Aldol (B89426) Condensation with Diverse Nucleophiles

Applications in the Synthesis of Complex Molecules

This compound serves as a key starting material or intermediate in the synthesis of more complex molecules. Its aldehyde functionality allows for a wide range of transformations, including aldol condensations, Wittig reactions, and reductive aminations, to build larger molecular frameworks. For instance, it can be a precursor in the synthesis of specialized ligands for transition metal catalysis, where the bulky tert-butyl group is essential for creating a specific coordination environment around the metal center. It is also used in the synthesis of sterically hindered Schiff bases and other multidentate ligands.

Reductive Amination for Nitrogen-Containing Derivatives

Contributions to Material Science and Polymer Chemistry

In the realm of material science, derivatives of this compound are being investigated for their potential in creating novel materials. The incorporation of the bulky tert-butyl group can influence the physical properties of polymers and organic materials by disrupting crystal packing and increasing solubility. This can be advantageous in the processing of materials for applications such as organic electronics. There is also interest in using such sterically hindered aldehydes in the synthesis of materials with specific optical properties, including those exhibiting aggregation-induced emission. bldpharm.com

Catalysis and Catalyst Design in 2 Tert Butylbenzaldehyde Chemistry

2-Tert-butylbenzaldehyde as a Substrate in Catalytic Transformations

The bulky tert-butyl group in the ortho position plays a pivotal role in the catalytic behavior of this compound. It sterically shields the formyl group, which can inhibit certain catalytic reactions, such as decarbonylation, that are more common with less hindered aldehydes. This steric hindrance can, in turn, favor alternative pathways like ortho C-H bond addition reactions. nih.gov Research has explored various catalytic systems to functionalize this unique molecule, ranging from metal-catalyzed oxidations and C-H activations to organocatalytic transformations.

Metal-catalyzed reactions are a cornerstone of aldehyde chemistry. For this compound, these processes are often tailored to manage the steric bulk and selectively target specific bonds for transformation. While specific data on some common catalytic systems for this compound is limited, related studies on other ortho-alkylbenzaldehydes and its para-isomer provide significant insights. For instance, palladium-catalyzed C(sp3)−H arylation of ortho-alkylbenzaldehydes has been achieved using a chiral transient directing group, demonstrating a sophisticated method to functionalize the alkyl substituent. snnu.edu.cn

While cobalt(II) acetate (B1210297) and cerium(III) acetate, often in combination with bromide ions, are well-documented catalysts for the oxidation of alkylaromatics, the available research literature focuses predominantly on the oxidation of 4-tert-butyltoluene (B18130) to produce the isomeric 4-tert-butylbenzaldehyde (B1265539). mdpi.com In these systems, the metal catalysts facilitate the generation of radical species from the toluene (B28343) precursor.

Specific studies detailing the use of cobalt or cerium acetate for the direct catalytic transformation of this compound as the starting substrate are not prominent in the searched literature. For comparative purposes, the table below shows typical results for the cobalt and cerium-catalyzed oxidation of 4-tert-butyltoluene.

Table 1: Illustrative Data for Cobalt/Cerium-Catalyzed Oxidation of 4-tert-butyltoluene Note: This data is for the synthesis of the related isomer, 4-tert-butylbenzaldehyde, from 4-tert-butyltoluene and is provided for illustrative context.

| Catalyst System | Oxidant | Solvent | Aldehyde Selectivity | Reference |

|---|---|---|---|---|

| Cobalt(II) acetate / Bromide ions | H₂O₂ | Acetic Acid | 75-80% | snnu.edu.cn |

Nickel-modified molecular sieves are heterogeneous catalysts explored for various oxidation reactions. However, similar to cobalt and cerium acetate systems, the application of Ni/NaY in the literature is primarily described for the liquid-phase oxidation of p-tert-butyltoluene to synthesize p-tert-butylbenzaldehyde. researchgate.net There is a lack of specific research findings on the use of Ni/NaY catalysts for transformations starting with this compound. The porous structure of molecular sieves offers shape-selective catalytic possibilities, but the steric bulk of the ortho-tert-butyl group may present significant diffusion limitations within the catalyst pores.

Vanadium-based catalysts are known for their efficacy in selective oxidation reactions. Specific catalyst systems, such as V-Cs-Cu-Tl supported on TiO₂·SiC, have been developed for the vapor-phase oxidation of p-tert-butyltoluene to p-tert-butylbenzaldehyde. No specific data was found in the searched literature for the application of these particular multi-component vanadium catalysts to this compound. The reactivity would likely be influenced by the steric hindrance around the formyl group of the ortho isomer.

In the metal-catalyzed oxidation of alkylaromatics, such as the conversion of tert-butyltoluene to tert-butylbenzaldehyde, initiators and promoters are crucial. In systems using cobalt or manganese catalysts, bromide ions (from sources like sodium bromide) are frequently used as radical initiators. nih.gov They facilitate the abstraction of a hydrogen atom from the methyl group of the toluene precursor, initiating the oxidation chain reaction. The metal catalyst, such as cobalt(II), then participates in the catalytic cycle, oxidizing the resulting radical intermediate. snnu.edu.cn While this is well-established for the para isomer's synthesis, similar principles would apply to any potential oxidation starting from 2-tert-butyltoluene, where initiators would be required to generate the initial benzylic radical.

Organocatalysis offers a metal-free alternative for chemical transformations. The significant steric hindrance of this compound is a major consideration in this context. While its isomer, 4-tert-butylbenzaldehyde, has been used as a substrate in reactions like the Knoevenagel condensation, its reactivity is noted to be lower than less bulky benzaldehydes. snnu.edu.cn For example, in a Knoevenagel condensation catalyzed by microporous polymer networks, 4-tert-butylbenzaldehyde performed poorly under solvent-free conditions compared to simpler benzaldehydes, a result attributed to its size. snnu.edu.cn This suggests that this compound, with its even greater steric shielding of the carbonyl group, would be a significantly more challenging substrate for many common organocatalytic reactions that require nucleophilic attack at the aldehyde carbon.

However, specific strategies can leverage the ortho position. Rhodium-catalyzed hydroacylation, an intramolecular reaction involving the C-H bond of the aldehyde, has been successfully applied to substrates like N-sulfonyl 2-aminobenzaldehydes and ortho-allylbenzaldehydes, demonstrating that the formyl group of ortho-substituted benzaldehydes can be activated catalytically. iastate.edu

Table 2: Knoevenagel Condensation of Benzaldehydes with Malononitrile Note: This data illustrates the impact of steric hindrance on an organocatalytic reaction. Data for this compound was not available.

| Aldehyde Substrate | Catalyst | Conditions | Conversion | Reference |

|---|---|---|---|---|

| Benzaldehyde (B42025) | PIM-TB-Trip-1 | 25 °C, 2h | High | snnu.edu.cn |

| 4-tert-butylbenzaldehyde | PIM-TB-Trip-1 | 25 °C, 3h, solvent-free | Low (~10%) | snnu.edu.cn |

Organocatalytic Systems

Steric Effects in Organocatalytic Mechanisms

The steric hindrance imparted by the tert-butyl group is a dominant factor in the organocatalytic reactions of this compound. This is clearly illustrated in studies of cross-aldol condensations. For example, when using piperidine (B6355638) as a catalyst for the reaction of 4-tert-butylbenzaldehyde with propanal, the reaction proceeds, but with a more sterically hindered catalyst like 2,2',6,6'-tetramethylpiperidine, no reaction is observed. This lack of reactivity is attributed to the steric crowding around the nitrogen atom of the catalyst, which prevents the necessary formation of the iminium intermediate with propanal.

This principle directly applies to reactions involving this compound. The proximity of the large tert-butyl group to the aldehyde functional group creates a sterically congested environment, making it difficult for the nucleophilic enamine (in a proline-catalyzed reaction) or the organocatalyst itself to approach and attack the carbonyl carbon. This steric clash can significantly decrease reaction rates or inhibit the reaction altogether, necessitating the design of catalysts with specific structural features to overcome this challenge.

Supramolecular Catalysis for Enhanced Reactivity and Selectivity

Supramolecular catalysis offers an innovative strategy to modulate the reactivity of substrates like this compound. By encapsulating a substrate within the defined cavity of a host molecule, such as a coordination cage, its chemical environment is drastically altered, leading to enhanced reaction rates and unique selectivity. researchgate.netresearchgate.net

Research on the reduction of p-tert-butylbenzaldehyde, a less sterically hindered isomer, demonstrates the power of this approach. When the reduction of p-tert-butylbenzaldehyde with sodium cyanoborohydride was performed within an Fe(II)4L6 coordination cage, a significant increase in conversion to the corresponding alcohol was observed compared to the reaction in bulk solution under neutral pH conditions. researchgate.netnih.gov In a competition experiment between p-chlorobenzaldehyde and the bulkier p-tert-butylbenzaldehyde, the cage catalyst favored the conversion of the smaller aldehyde, highlighting the size-selectivity imparted by the host cavity.

Encapsulation Effects within Coordination Cages

The confinement of an aldehyde within a coordination cage creates a unique microenvironment that can stabilize reaction intermediates and favor specific reaction pathways. researchgate.net For p-tert-butylbenzaldehyde, encapsulation within an Fe(II)4L6 cage architecture was found to be essential for its reduction under neutral pH conditions. nih.gov The cage is believed to stabilize the protonated oxocarbenium ion intermediate, thereby enhancing the aldehyde's reactivity. researchgate.net

Temperature also plays a crucial role. At room temperature, the conversion of p-tert-butylbenzaldehyde to its alcohol is minimal even with the cage. However, at elevated temperatures (50 °C), the yield increases, suggesting that the increased flexibility of the cage structure at higher temperatures may better accommodate the bulky substrate, allowing it to enter the catalytic cavity more readily. nih.gov

Table 1: Cage-Catalyzed Reduction of Benzaldehyde Derivatives

| Substrate | Catalyst | Yield of Alcohol (%) | Reference |

| p-Chlorobenzaldehyde | Cage Catalyst | 60 | nih.gov |

| p-tert-Butylbenzaldehyde | Cage Catalyst | 13 | nih.gov |

| p-Chlorobenzaldehyde | No Catalyst | 7 | nih.gov |

| p-tert-Butylbenzaldehyde | No Catalyst | 7 | nih.gov |

This interactive table summarizes the yields from a competition experiment, demonstrating the size-selectivity of the supramolecular cage catalyst.

Thiazolium-Catalyzed Oxidation Mechanisms

Thiazolium salts are effective organocatalysts for a variety of transformations, including the benzoin (B196080) condensation and the oxidation of aldehydes. They function by forming a "Breslow intermediate" after deprotonation at the C2 position of the thiazolium ring. researchgate.net This intermediate is a key nucleophile in these catalytic cycles.

In the thiazolium-catalyzed oxidation of aldehydes, the Breslow intermediate adds to the aldehyde to form a tetrahedral adduct. This adduct can then be oxidized by an external agent, such as ferricyanide (B76249), to produce a 2-acylthiazolium ion. researchgate.netresearchgate.net This highly reactive species is readily susceptible to nucleophilic attack, for instance by an alcohol, to yield an ester, regenerating the thiazolium catalyst. researchgate.net Studies have reported rate enhancements of up to 40-fold for the thiazolium-catalyzed oxidation of tert-butylbenzaldehyde by ferricyanide when the catalyst incorporates a cyclodextrin (B1172386) binding group, demonstrating the synergy of supramolecular and organocatalytic principles. researchgate.net The steric hindrance of the tert-butyl group can influence the rate-limiting step of the mechanism. researchgate.net

This compound Derivatives as Precursors for Ligand Synthesis

Derivatives of this compound, particularly those containing additional hydroxyl groups, are valuable building blocks for the synthesis of complex ligands used in coordination chemistry and asymmetric catalysis. The tert-butyl group is often incorporated to impart specific steric and electronic properties to the final ligand and its metal complexes.

Chiral Schiff Base Ligands for Asymmetric Catalysis

Schiff base ligands, formed by the condensation of an aldehyde with a primary amine, are among the most versatile and widely studied ligands in coordination chemistry. When synthesized from chiral amines or by incorporating other chiral elements, they can coordinate to metal centers to form powerful catalysts for asymmetric reactions.

Several derivatives of this compound are employed for this purpose. For example, 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) and its substituted analogues are key precursors for preparing chiral Schiff base ligands. These ligands, often of the "salen" type (derived from salicylaldehyde (B1680747) and ethylenediamine), can be complexed with metals like titanium, manganese, or cobalt. entrepreneur-cn.com The resulting metal complexes are effective catalysts for a range of enantioselective transformations, including the addition of nucleophiles to aldehydes and imines, which are crucial steps in the synthesis of pharmaceuticals and other fine chemicals. entrepreneur-cn.comentrepreneur-cn.com The bulky tert-butyl group in these ligands plays a critical role in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of stereocontrol. entrepreneur-cn.com

Table 2: this compound Derivatives in Ligand Synthesis

| Derivative | Resulting Ligand/Catalyst Type | Application | Reference(s) |

| 3-tert-Butyl-2-hydroxybenzaldehyde | Chiral Schiff base-titanium alkoxide catalysts | Enantioselective synthesis | |

| 3,5-Di-tert-butylsalicylaldehyde | Mn(III)-salen complexes | Asymmetric catalysis | entrepreneur-cn.com |

| 3,5-Di-tert-butylsalicylaldehyde | Chiral Schiff base for copper catalysis | Enantioselective addition of phenylacetylene (B144264) to imines | entrepreneur-cn.com |

| 3-tert-Butyl-2,5-dihydroxybenzaldehyde | Chiral Schiff base ligands | Enantioselective catalysts | entrepreneur-cn.com |

| 3-tert-Butyl-5-(chloromethyl)-2-hydroxybenzaldehyde | Chiral Schiff base-titanium alkoxide catalysts | Enantioselective synthesis |

This interactive table showcases various derivatives and their applications in creating catalysts for asymmetric reactions.

Salicylaldoxime (B1680748) Ligands for Polynuclear Metal Clusters

Salicylaldoximes, which are readily synthesized from salicylaldehydes, are highly effective ligands for assembling polynuclear metal clusters. The introduction of a tert-butyl group onto the salicylaldehyde framework, as seen in derivatives like 2-hydroxy-5-tert-butylbenzaldehyde, is a key strategy for producing discrete, high-nuclearity metal complexes. The phenolato and oximato groups of these ligands can act as both chelating and bridging units, facilitating the formation of intricate cluster structures.

Research has demonstrated the use of linked salicylaldoxime ligands derived from 2-hydroxy-5-tert-butylbenzaldehyde to create complex polynuclear clusters with transition metals such as iron (Fe) and copper (Cu). For instance, the ligand 3,3′-[N,N′-dimethyl-1,6-hexanediaminobis(methylene)]bis[2-hydroxy-5-tert-butylbenzaldehyde oxime] has been instrumental in synthesizing hexanuclear copper and iron clusters. rsc.org In these structures, the salicylaldoxime units tether multiple metal centers together. The bulky tert-butyl groups play a crucial role by providing steric shielding, which can prevent further uncontrolled polymerization and help to isolate stable, well-defined clusters.

These polynuclear assemblies are of significant interest for their magnetic properties, with some salicylaldoxime-based metal clusters exhibiting behavior as single-molecule magnets (SMMs). rsc.org The specific geometry and inter-metal distances within the clusters, which are heavily influenced by the ligand framework, dictate the magnetic exchange interactions between the metal ions.

| Cluster Formula | Metal Centers | Ligand | Key Structural Feature | Reference |

|---|---|---|---|---|

| Cu6(μ3-OH0.5)2(H4L-2H)33 | Hexacopper (Cu) | 3,3′-[N,N′-dimethyl-1,6-hexanediaminobis(methylene)]bis[2-hydroxy-5-tert-butylbenzaldehyde oxime] | Hexacopper trihelicate complex | rsc.org |

| Fe6(μ3-OH0.5)2(μ2-OH)6(H4L-2H)33 | Hexairon (Fe) | 3,3′-[N,N′-dimethyl-1,8-octanediaminobis(methylene)]bis[2-hydroxy-5-tert-butylbenzaldehyde oxime] | Two [Fe(III)3O] triangles tethered by three oxime ligands |

Terpyridine Ligands and Their Application in Coordination Chemistry

Terpyridines are a prominent class of tridentate ligands renowned for their ability to form stable complexes with a wide array of metal ions. cardiff.ac.uk The functionalization of the central pyridine (B92270) ring, particularly at the 4'-position, is a common strategy to modulate the electronic and steric properties of the resulting metal complexes. While isomers of tert-butylbenzaldehyde are key precursors in these syntheses, it is the 4-tert-butylbenzaldehyde isomer that is most frequently cited for creating sterically encumbered terpyridine ligands. rsc.orgresearchgate.netnih.gov

The most versatile method for this synthesis is the Kröhnke pyridine synthesis. wikipedia.org This procedure typically involves the base-catalyzed condensation of two equivalents of a 2-acetylpyridine (B122185) with one equivalent of an aryl aldehyde, such as 4-tert-butylbenzaldehyde, in the presence of a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate). rsc.orgcyberleninka.ru This one-pot reaction assembles the 4'-aryl-substituted terpyridine ligand efficiently. rsc.org

The introduction of the bulky 4-tert-butylphenyl group onto the terpyridine scaffold has significant implications for its coordination chemistry. These ligands are used to construct supramolecular assemblies, photoswitchable molecules, and catalysts. nih.govbeilstein-journals.org The steric bulk of the tert-butyl group can influence the photophysical properties of the metal complex and control the accessibility of substrates to the metal center in catalytic applications. For example, anthracene-functionalized terpyridines have been synthesized from 4-tert-butylbenzaldehyde for the study of photochemical properties and the creation of iron(II) complexes. researchgate.netnih.gov

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Methyl 2-acetylisonicotinate | 4-tert-butylbenzaldehyde | Kröhnke-type condensation | 4′-(4-tert-butylphenyl)-2,2′:6′,2″-terpyridine-4,4″-biscarboxylic acid | researchgate.netnih.gov |

| 2-acetylpyridine | 4-tert-butylbenzaldehyde | Base-catalysed condensation | 3:2 acetylpyridine-benzaldehyde condensation product | rsc.org |

Design Principles for Sterically Hindered Ligands

The intentional design of sterically hindered ligands is a fundamental strategy in modern catalysis and coordination chemistry. The primary principle is to use bulky substituents to create a well-defined molecular pocket or a sterically crowded environment around a metal center. This steric hindrance serves several key purposes: it can enhance the stability of reactive species, prevent bimolecular decomposition pathways, enforce specific coordination geometries, and impart high selectivity in catalytic reactions by controlling how substrates approach the active site.

Precursors like this compound and its isomers are ideal building blocks for this purpose. The large, three-dimensional profile of the tert-butyl group is highly effective at exerting steric influence. When a ligand is synthesized from a tert-butylbenzaldehyde derivative, this bulky group is positioned to shield the metal center.

Key design principles involving the use of such sterically demanding groups include:

Enforcing Coordination Geometries: The steric pressure exerted by bulky groups can favor specific, often distorted, coordination geometries at the metal center, which can be beneficial for catalytic activity. For instance, sterically hindered Schiff base ligands derived from substituted salicylaldehydes can affect the planarity and coordination environment of Ni(II) complexes.

Creating Chiral Pockets: In asymmetric catalysis, bulky groups are essential for creating a defined chiral environment. Chiral ligands synthesized using precursors like 3,5-di-tert-butylbenzaldehyde (B94254) can form pocket-like structures that effectively control the enantioselectivity of reactions.

Preventing Undesirable Side Reactions: Steric bulk can physically block intermolecular interactions that might lead to catalyst deactivation or the formation of undesired products. For example, bulky groups on salophen ligands can prevent the close packing of complexes in the solid state and in solution, which can influence their catalytic behavior.

Modulating Reactivity and Selectivity: By restricting access to the metal's coordination sphere, steric hindrance can dictate which substrate or which part of a substrate can interact with the catalyst. This is a powerful tool for achieving chemo-, regio-, and stereoselectivity. In the hydrogenation of hindered alkenes, for example, the ligand's steric profile is critical for accommodating the substrate while activating H2.

The use of tert-butyl groups, introduced via precursors such as tert-butylbenzaldehyde, is a proven and effective method for implementing these design principles, leading to the development of highly selective and robust catalysts for a wide range of chemical transformations.

Derivatization, Functionalization, and Supramolecular Chemistry

Synthesis of Complex Organic Molecules

The reactivity of the aldehyde group and the steric hindrance provided by the tert-butyl group make 2-tert-butylbenzaldehyde a valuable starting material for the synthesis of a variety of complex organic molecules.

Fine Chemicals and Pharmaceutical Intermediates

This compound is a significant intermediate in the production of various fine chemicals and pharmaceuticals. google.comguidechem.comsigmaaldrich.com Its derivatives are integral to the synthesis of certain drugs and other high-value chemical products. lookchem.com For instance, p-tert-butylbenzaldehyde, a related isomer, is a known precursor in the manufacturing of pharmaceutical agents and dyestuffs. google.com The synthesis of p-tert-butylbenzaldehyde can be achieved through methods like the bromination of p-tert-butyltoluene followed by saponification, a process that avoids undesired nuclear bromination. google.com While direct industrial synthesis routes for this compound are less commonly documented in publicly available literature, the principles of aromatic aldehyde synthesis, such as the oxidation of the corresponding toluene (B28343), are well-established. guidechem.comasianpubs.org

The introduction of tert-butyl groups into salicylaldehyde (B1680747) derivatives, which are structurally related to this compound, is a key step in creating sterically hindered Schiff base complexes. These complexes have shown potential in catalysis and medicinal chemistry. mdpi.com For example, the synthesis of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, a complex derivative, involves a multi-step process starting from 3,5-di-tert-butyl-catechol. researchgate.net

Aroma Compounds and Fragrance Precursors

Aromatic aldehydes are fundamental to the fragrance industry, and this compound and its isomers are no exception. guidechem.com 4-tert-Butylbenzaldehyde (B1265539), for example, is a crucial intermediate for synthetic aroma compounds, most notably in the production of lilial (B1675391), a widely used fragrance with a lily-of-the-valley scent. wikipedia.orgresearchgate.net The synthesis of lilial involves an aldol (B89426) condensation reaction between 4-tert-butylbenzaldehyde and propanal, followed by hydrogenation. wikipedia.orgresearchgate.net

While specific applications of this compound itself as a direct precursor for major commercial fragrances are not as prominently documented as its 4-isomer, its structural motif is indicative of its potential in creating novel aroma compounds. The synthesis of pro-fragrance compounds, which release fragrant aldehydes over time, often involves derivatives of substituted benzaldehydes. google.com

Fungicidal Agents and Analogs

The value of tert-butylbenzaldehyde derivatives extends to the agricultural sector. Notably, lilial, which is synthesized from 4-tert-butylbenzaldehyde, also serves as a precursor for the fungicide fenpropimorph. researchgate.net This highlights the dual role of these aldehyde derivatives in different chemical industries. The synthesis pathway to such fungicides underscores the importance of the initial aldehyde structure in building the final, biologically active molecule.

Supramolecular Assembly and Host-Guest Interactions

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. ijesm.co.inwikipedia.org The steric and electronic properties of this compound and its derivatives make them interesting candidates for studies in molecular recognition and self-assembly.

Molecular Recognition within Coordination Cages

Coordination cages are self-assembled, hollow structures that can encapsulate smaller guest molecules. The size and shape of the guest, as well as non-covalent interactions, determine the stability of the host-guest complex. Research has shown that aldehydes, including derivatives of tert-butylbenzaldehyde, can be encapsulated within such cages.

For instance, a study on a supramolecular coordination cage demonstrated its ability to catalyze the reduction of aldehydes in water. nih.gov While the study focused on a range of aromatic aldehydes, it was noted that even bulkier compounds like p-tert-butylbenzaldehyde could interact with the cage, with the aldehyde group likely "poking" into the cavity. researchgate.net This interaction, though perhaps not a full encapsulation, was sufficient to enhance the reactivity of the aldehyde. researchgate.net This suggests that the tert-butyl group, while large, does not completely prevent interaction with the confined environment of a coordination cage, highlighting the subtleties of molecular recognition.

Derivatives of this compound have also been used in the synthesis of larger, more complex ligands for the construction of polynuclear metal clusters, which can be considered a form of coordination-driven self-assembly. For example, 3,3′-[N,N′-dimethyl-1,6-hexanediaminobis(methylene)]bis[2-hydroxy-5-tert-butylbenzaldehyde oxime] has been used to create a hexacopper trihelicate complex. nih.gov

Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, π-Stacking)

In the solid state, the arrangement of molecules is dictated by a variety of intermolecular forces, including hydrogen bonding and π-π stacking interactions. rsc.org The crystal structures of derivatives of tert-butylbenzaldehyde reveal the importance of these interactions in their supramolecular assembly.

For example, in the crystal structure of 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde, intermolecular O—H···O hydrogen bonds link molecules into chains. researchgate.netresearchgate.net The crystal structure of (E)-4-(4-tert-butylphenyl)but-3-en-2-one, a condensation product of 4-tert-butylbenzaldehyde, shows that C-H···O hydrogen bonds form dimers which then stack through C-H···π interactions. researchgate.net

Formation of Supramamolecular Catalysts and Materials

The strategic use of sterically demanding building blocks is a critical aspect of supramolecular chemistry, influencing molecular recognition, assembly, and reactivity. This compound, with its bulky tert-butyl group positioned ortho to the aldehyde functionality, presents a unique steric and electronic profile. While its direct application in forming extensive, self-assembling supramolecular catalysts is not widely documented in scientific literature, its role as a precursor in the synthesis of discrete, functional molecular materials, such as organometallic complexes with specific photophysical properties, has been explored. These materials can be considered fundamental components for the future design of more complex supramolecular systems.

A notable example of this compound's application is in the synthesis of cyclometalated iridium(III) complexes. dur.ac.uk These complexes are of significant interest as functional materials due to their rich photophysical and electrochemical properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and photoredox catalysis. The synthesis of such a complex involves the derivatization of this compound to form a ligand that can then be coordinated to an iridium center.

Synthesis of a Functional Iridium(III) Complex

Ligand Synthesis: this compound is reacted with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) in acetic acid under microwave irradiation. This condensation reaction forms a 2-(2-tert-butylphenyl)-4,5-diphenyl-1H-imidazole ligand. The tert-butyl group remains a crucial substituent on the phenyl ring of the imidazole.

Complexation: The resulting imidazole-based ligand, however, is not the cyclometalating ligand in this specific reported synthesis. The research describes the synthesis of a tris-heteroleptic iridium complex where other ligands are the primary focus for their photophysical properties. In a more general context of forming functional materials, a derivative of this compound would typically be designed to act as a chelating ligand for the metal center. For instance, a pyridyl group could be introduced to create a phenyl-pyridine (ppy) type ligand, which is common in iridium chemistry.

While the direct self-assembly of this compound into a catalytic supramolecular structure is not established, its derivatization yields molecules that are themselves functional materials. The steric hindrance provided by the ortho-tert-butyl group can be strategically employed to control the geometry and intermolecular interactions of the final complex, potentially preventing aggregation-caused quenching of luminescence, a desirable feature in emissive materials.

Research Findings and Material Properties

The research on cyclometalated iridium complexes, in general, highlights their potential as functional materials. dur.ac.uk The specific properties of a complex derived from a 2-tert-butylphenyl ligand would be influenced by the steric and electronic effects of this group. The bulky tert-butyl group can enforce a twisted geometry between the phenyl ring and the rest of the ligand framework, which can impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The table below summarizes the kind of photophysical data typically reported for such functional iridium complexes. Please note that this is a representative table, and the exact values would be specific to the full ligand structure of the complex being studied.

| Property | Typical Value Range | Significance |

| Absorption Maximum (λabs) | 280-450 nm | Indicates the wavelengths of light the material absorbs, related to its electronic transitions. |

| Emission Maximum (λem) | 450-650 nm | Defines the color of light emitted by the material upon excitation, crucial for display and lighting applications. |

| Quantum Yield (Φ) | 0.1 - 1.0 | Measures the efficiency of the conversion of absorbed photons to emitted photons. |

| Luminescence Lifetime (τ) | 0.1 - 10 µs | The duration of the excited state, which can influence its utility in sensing and energy transfer processes. |

This table provides representative data for cyclometalated iridium complexes to illustrate the properties of functional materials derived from precursors like this compound.

While the focus of the available research has been on the photophysical characterization of discrete molecular materials, the principles of supramolecular chemistry suggest that these functional complexes could be designed for further assembly. For example, by introducing hydrogen-bonding motifs or other recognition sites onto the ligands, these individual molecules could be guided to self-assemble into larger, ordered structures, potentially leading to materials with emergent properties or catalytic activity. However, specific examples of this subsequent step originating from this compound are not yet prominent in the literature.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, especially those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reaction pathways of 2-tert-butylbenzaldehyde.

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO is a measure of molecular stability and reactivity.

While specific HOMO-LUMO energy values for this compound are not detailed in the surveyed literature, studies on closely related substituted benzaldehydes provide insight into the computational methods used. For instance, Time-Dependent DFT (TD-DFT) calculations are frequently employed to determine these electronic properties. sci-hub.sedergipark.org.tr A study on donor-acceptor molecular triangles used TD-B3LYP/6-31G(d) with a Polarizable Continuum Model (PCM) to calculate HOMO-LUMO gap energies for derivatives like 2-bromo-5-tert-butylbenzaldehyde. sci-hub.se Such calculations help estimate the electronic transition energies, which are often in good agreement with experimental values derived from cyclic voltammetry (CV). sci-hub.se For polymers derived from 4-tert-butylbenzaldehyde (B1265539), calculations have shown that polymerization leads to an increase in HOMO energy levels and a decrease in LUMO levels, resulting in a smaller energy gap compared to the monomers. researchgate.net This facilitates electronic transitions and enhances the material's electronic properties. researchgate.net

DFT calculations are instrumental in modeling reaction mechanisms, mapping energy profiles, and identifying transition states. For reactions involving sterically hindered aldehydes, these models can elucidate the origins of selectivity. For example, a DFT study on the Mukaiyama aldol (B89426) reaction investigated the effect of a tert-butyl group on diastereoselectivity. researchgate.net Using the M06-2X functional, researchers found that for reactants with significant steric bulk, like a tert-butyl group, the transition state geometries and their corresponding energy barriers dictate the reaction outcome. researchgate.net

Similarly, DFT calculations at the B3LYP/6-31G(d,p) level have been used to compare reaction pathways for macrocyclization processes involving aldehydes. rsc.org These studies revealed that generating an iminium intermediate from the aldehyde provides a reaction pathway that is both kinetically and thermodynamically more favorable than the non-catalyzed pathway. rsc.org Such computational modeling clarifies the role of catalysts and intermediates in complex organic transformations.

The ortho-tert-butyl group in this compound imposes significant steric and electronic constraints that define its chemical behavior. The primary steric effect is the forced rotation of the aldehyde group out of the plane of the benzene (B151609) ring. This twisting disrupts the π-conjugation between the carbonyl group and the aromatic system.

This destabilization of the ground state has been shown to accelerate reactions where this conjugation is lost in the transition state. A study on the decomposition of substituted tert-butyl perbenzoates found that an ortho-tert-butyl group increased the reaction rate by a factor of 3.8 compared to the unsubstituted version. This was attributed to steric repulsion that destabilizes the initial state. In contrast, for reactions where steric hindrance blocks the approach of a reactant, the rate can be significantly reduced. For instance, the formation of imines from 3,5-di-tert-butylbenzaldehyde (B94254) was found to be very slow due to the steric hindrance around the aldehyde functionality.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational preferences of molecules over time. For this compound, MD simulations can explore the rotational barriers of the C-C bonds connecting the aldehyde and tert-butyl groups to the aromatic ring, providing insight into the molecule's flexibility and the population of different conformers in solution.

While specific MD studies on this compound are not prominent, research on related systems highlights the utility of this technique. MD simulations have been used to investigate the thermophysical properties and stability of molecules at interfaces and to understand the conformational switching of linkers containing p-tert-butylbenzyl groups upon binding to metal ions. tandfonline.comresearchgate.net In another example, MD simulations lasting 100 nanoseconds were used to confirm the stability of potential drug candidates in the active sites of biological targets, demonstrating how ligand-protein complexes behave over time. nih.gov These examples show how MD can be applied to understand the conformational landscape and interactions of sterically hindered molecules like this compound.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or a supramolecular host). This method is crucial in drug discovery and materials science.

Derivatives of tert-butylbenzaldehyde have been the subject of numerous docking studies. For example, benzimidazole (B57391) derivatives synthesized from tert-butylbenzaldehyde have been docked into the active sites of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE), to predict their binding affinities and interactions. orientjchem.orgresearchgate.net Similarly, 3D-QSAR and molecular docking have been used to study benzaldehyde (B42025) derivatives as potential inhibitors of phenoloxidase, an important enzyme in insects. sigmaaldrich.com

Beyond biological targets, the interaction of p-tert-butylbenzaldehyde with a supramolecular cage has been studied. nih.govrsc.org These studies showed that while the entire molecule is too large to fit inside the cage, the aldehyde group can partially encapsulate, which enhances its reactivity in reduction reactions. rsc.org DFT calculations indicated this partial encapsulation is stabilized by non-covalent interactions within the cage's microenvironment. nih.gov These findings illustrate how docking and computational modeling can explain and predict ligand-receptor interactions, from enzyme inhibition to host-guest chemistry.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling uses computational data to build models that can forecast the reactivity, selectivity, or biological activity of new compounds. These models range from quantitative structure-activity relationships (QSAR) to more complex machine learning approaches.

QSAR models establish a mathematical relationship between chemical structure and a specific property. For instance, 3D-QSAR models (CoMFA and CoMSIA) have been developed for benzaldehyde derivatives to predict their inhibitory activity against phenoloxidase, yielding models with high predictive accuracy. sigmaaldrich.com Such models generate 3D contour maps that visualize which regions of a molecule should be modified to enhance activity. Other QSAR models have been developed to predict the anti-tubercular activity of compounds, revealing that properties like dipole energy and heat of formation are important descriptors for biological activity. nih.gov

More advanced approaches combine cheminformatics with machine learning to optimize catalysts or reaction conditions. This strategy has been largely unexplored for main-group element catalysis but shows great promise for bypassing traditional empirical methods. These predictive models are becoming essential tools for the rational design of molecules with desired chemical and biological functions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 2-tert-butylbenzaldehyde. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

¹H and ¹³C NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of this compound provide definitive evidence for its structure. In the ¹H NMR spectrum, the aldehydic proton characteristically appears as a singlet at approximately 10.58 ppm. The aromatic protons resonate in the region of 7.01-7.90 ppm, with their specific shifts and coupling patterns revealing their substitution pattern on the benzene (B151609) ring. The nine equivalent protons of the bulky tert-butyl group give rise to a sharp singlet at around 1.33 ppm. wiley-vch.de

The ¹³C NMR spectrum further corroborates the structure. The carbonyl carbon of the aldehyde group is typically observed downfield at approximately 189.9 ppm. The carbons of the aromatic ring appear in the range of 112.7-159.1 ppm, and the quaternary and methyl carbons of the tert-butyl group resonate at around 34.2 ppm and 31.2 ppm, respectively. wiley-vch.de

| ¹H NMR Chemical Shifts (CDCl₃, 300 MHz) | ¹³C NMR Chemical Shifts (CDCl₃, 75.5 MHz) |

| Proton | δ (ppm) |

| Aldehydic-H | 10.58 (s) |

| Aromatic-H | 7.90 (d, J=2.6 Hz) |

| Aromatic-H | 7.58 (dd, J=2.6, 8.7 Hz) |

| Aromatic-H | 7.01 (d, J=8.7 Hz) |

| Aromatic-H | 7.26-7.47 (m) |

| tert-Butyl-H | 1.33 (s) |

2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for unambiguously assigning proton signals and understanding the spatial proximity of atoms. A COSY spectrum of this compound would show correlations between adjacent aromatic protons, confirming their connectivity.

NOESY experiments provide information about through-space interactions, which is particularly useful for determining the preferred conformation of the molecule. For instance, a NOESY spectrum could reveal spatial proximity between the aldehydic proton and the ortho-protons of the benzene ring, as well as between the tert-butyl protons and the adjacent aromatic protons. turkjps.orglibretexts.org This information helps to build a three-dimensional picture of the molecule in solution.

In Situ NMR Studies of Reaction Progress and Intermediates

The progress of reactions involving this compound can be monitored in real-time using in situ NMR spectroscopy. This powerful technique allows for the direct observation of the disappearance of starting materials, the appearance of products, and the transient formation of reaction intermediates. For example, in a reduction reaction of this compound, one could track the decrease in the intensity of the aldehyde proton signal and the concurrent emergence of signals corresponding to the resulting alcohol. This provides kinetic data and mechanistic insights that are not easily obtainable through conventional analytical methods.

NMR for Host-Guest Binding Studies in Supramolecular Systems

The tert-butyl group of this compound can act as a reporter group in NMR studies of host-guest binding in supramolecular systems. nih.gov When this compound is encapsulated within a host molecule, such as a cyclodextrin (B1172386) or a synthetic molecular cage, changes in the chemical shift of the tert-butyl protons can be observed. beilstein-journals.orgliverpool.ac.uk The magnitude of this shift can be used to determine the association constant of the binding event. rsc.org Furthermore, NOESY experiments can reveal the specific orientation of the guest molecule within the host's cavity by showing intermolecular cross-peaks between protons of the host and the guest. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is a crucial tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular weight of 162.23 g/mol . nih.gov

A characteristic fragmentation pattern involves the loss of a methyl group (CH₃) from the tert-butyl group to form a stable benzylic cation, resulting in a prominent peak at m/z 147. Another significant fragmentation pathway is the loss of the entire tert-butyl group, leading to a peak at m/z 105. The presence of these characteristic fragments provides strong evidence for the structure of the molecule.

| Fragmentation Analysis | |

| m/z | Fragment |

| 162 | [M]⁺ |

| 147 | [M - CH₃]⁺ |

| 105 | [M - C(CH₃)₃]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. anu.edu.au In the IR spectrum of this compound, a strong, sharp absorption band is observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. wiley-vch.de The C-H stretching vibrations of the aromatic ring and the aldehyde group typically appear around 3000-3100 cm⁻¹ and 2700-2900 cm⁻¹, respectively. The presence of the tert-butyl group is indicated by C-H bending vibrations around 1365-1395 cm⁻¹. acs.org

X-ray Diffraction for Crystal Structure Determination and Supramolecularity

Chromatographic Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography (GC)

GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The purity of the compound is determined by the presence of a single major peak, while impurities are identified as separate, smaller peaks. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of these separated components based on their mass spectra. scispace.com

In the synthesis of related isomers like 4-tert-butylbenzaldehyde (B1265539), GC is used to monitor reaction progress and analyze the final product's purity, identifying by-products such as tert-butylbenzylbromide and di-bromo derivatives. google.com

Below is a table with typical GC parameters used for the analysis of tert-butylbenzaldehyde isomers.

| Parameter | Value |

| Instrument | HEWLETT-PACKARD 5890 Series II Gas Chromatograph |

| Column | 15 m capillary column (ID = 0.25 mm), packed with crosslinked dimethyl-silicone |

| Initial Temperature (T1) | 90 °C |

| Temperature Program | Ramp at 15 °C/min |

| Final Temperature (T2) | 300 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Data sourced from a process for preparing 4-tert-butylbenzaldehyde. google.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique used for separating, identifying, and quantifying components in a mixture. It is advantageous for compounds that may not be sufficiently volatile or stable for GC analysis. For benzaldehyde (B42025) and its derivatives, reversed-phase HPLC (RP-HPLC) is common, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

HPLC methods have been developed for the determination of benzaldehyde in various matrices. researchgate.netresearchgate.net These methods can be adapted for this compound to assess its purity. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like acetic or formic acid, allows for the optimization of separation. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte absorbs strongly, such as 254 nm. researchgate.netresearchgate.net

The following table outlines representative HPLC conditions for benzaldehyde analysis.

| Parameter | Value |

| Instrument | Shimadzu LC10-Avp system |

| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of water:acetonitrile:glacial acetic acid (760:240:5, v/v/v) |

| Flow Rate | 2.0 mL/min |

| Detector | Diode-Array Detector (DAD) at 254 nm |

| Column Temperature | 25 °C |

| Data sourced from an HPLC method for benzaldehyde determination in injectable formulations. researchgate.net |

Elemental Analysis (CHN) for Compound Composition

Elemental analysis is a crucial technique for verifying the empirical formula of a pure compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For an oxygen-containing compound like this compound, the percentage of oxygen is typically calculated by subtracting the sum of the C and H percentages from 100%.

The molecular formula for this compound is C₁₁H₁₄O. nih.gov The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. This theoretical data provides a benchmark against which experimental results from a CHN analyzer are compared. A close agreement between the experimental and theoretical values confirms the elemental composition and supports the compound's identity and purity. researchgate.net

While a specific experimental elemental analysis report for this compound was not found, data for the related compound 3-tert-Butyl-2-hydroxybenzaldehyde (B1333914) (C₁₁H₁₄O₂) is available and serves as a practical example. lgcstandards.com

| Element | Theoretical % for this compound (C₁₁H₁₄O) | Experimental % for 3-tert-Butyl-2-hydroxybenzaldehyde (C₁₁H₁₄O₂) lgcstandards.com |

|---|---|---|

| Carbon (C) | 81.43% | 74.31% |

| Hydrogen (H) | 8.70% | 8.09% |

| Oxygen (O) | 9.86% | 17.60% (Calculated) |

The precision of CHN analysis is high, with an accuracy typically within ±0.4% of the theoretical value, making it a reliable method for confirming the stoichiometry of a synthesized compound. lgcstandards.com

Exploration of Biological Activity Mechanisms

Enzyme Inhibition Studies and Mechanistic Insights

The ability of benzaldehyde (B42025) derivatives to inhibit enzymes is a key area of research. The sterically bulky tert-butyl group on the benzaldehyde ring can significantly influence these interactions.

Kinetic studies on the inhibition of mushroom tyrosinase by various alkylbenzaldehydes have provided valuable insights into their mechanism of action. nih.gov Tyrosinase is a copper-containing enzyme responsible for pigmentation in many organisms and is a common target for screening potential inhibitors.

Research has shown that p-alkylbenzaldehydes, including the related isomer p-tert-butylbenzaldehyde, act as uncompetitive inhibitors of the diphenolase activity of mushroom tyrosinase. nih.gov This indicates that the inhibitor binds to the enzyme-substrate complex. The inhibition potency of p-alkylbenzaldehydes was found to be dependent on the hydrophobicity of the alkyl group, with p-tert-butylbenzaldehyde showing significant inhibitory activity. nih.gov The study demonstrated a specific trend in inhibition, where potency increased with the size of the p-alkyl group up to a certain point. nih.gov

In contrast, other isomers like o-tolualdehyde (2-methylbenzaldehyde) were found to be mixed-type inhibitors, suggesting that the position of the alkyl group on the benzaldehyde ring plays a crucial role in the inhibitory mechanism. nih.gov Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov While direct kinetic data for 2-tert-butylbenzaldehyde is not as widely published, the data for its isomers suggest that it likely acts as a reversible inhibitor of mushroom tyrosinase.

Table 1: Inhibitory Effects of Selected Alkylbenzaldehydes on Mushroom Tyrosinase

| Compound | Position of Alkyl Group | Type of Inhibition (Diphenolase Activity) | Key Finding |

|---|---|---|---|

| p-tert-butylbenzaldehyde | para | Uncompetitive | Inhibition potency is linked to the hydrophobic p-alkyl group. nih.gov |

| o-tolualdehyde | ortho | Mixed-type | Lengthens lag time and decreases steady-state activity of monophenolase. nih.gov |

This table is generated based on findings from a study on various alkylbenzaldehydes. nih.gov

The mechanism of enzyme inhibition is rooted in the molecular interactions between the inhibitor and the enzyme's active site. For benzaldehyde derivatives inhibiting tyrosinase, the hydrophobic nature of the alkyl substituent is critical. nih.gov The bulky tert-butyl group can form hydrophobic interactions with non-polar amino acid residues within the enzyme's active site pocket.

Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to visualize and understand these interactions. rsc.orgnih.gov For instance, studies on other enzyme systems have shown that aromatic residues in an active site can form stabilizing π-π stacking interactions with the aromatic ring of a substrate or inhibitor. nih.gov In the case of this compound, the benzene (B151609) ring could engage in such interactions, while the tert-butyl group orients the molecule within the active site through hydrophobic contacts. These simulations, combined with kinetic data, help build a comprehensive model of how the inhibitor functions at a molecular level. rsc.org

Molecular Basis of Bioactive Derivative Action (e.g., Antiparasitic, Antioxidant)

Derivatives of this compound have been synthesized and evaluated for a range of biological activities, including antiparasitic and antioxidant effects. The molecular basis for these actions is often tied to specific functional groups appended to the benzaldehyde scaffold.

Antiparasitic Activity: Derivatives of benzaldehydes containing tert-butyl groups have shown promise as antiparasitic agents. For example, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) serves as a reagent in the synthesis of quinolinone-chalcones that exhibit anti-parasitic properties. Furthermore, medicinal chemistry efforts have focused on developing benzylamine (B48309) derivatives against the neuropathogenic "brain-eating" amoeba, Naegleria fowleri. nih.gov In these studies, modifications of a hit compound included evaluating the effect of a 4-tert-butylphenyl moiety, which was found to be important for activity, as its replacement with smaller or different groups resulted in inferior amoeba inhibition. nih.gov Acyl hydrazones derived from related aromatic aldehydes have also been investigated for activity against parasites like Toxoplasma gondii and Leishmania major. nih.gov

Antioxidant Activity: The antioxidant properties of this compound derivatives are typically associated with the presence of hydroxyl groups on the benzene ring, which creates a hindered phenolic structure. researchgate.net Hindered phenols are effective radical scavengers. The bulky tert-butyl group adjacent to a hydroxyl group enhances the stability of the phenoxyl radical formed after donating a hydrogen atom to a free radical, thereby preventing the propagation of oxidative chain reactions. researchgate.net

New hydroxy derivatives of chalcones, synthesized from precursors like 4-hydroxy-3,5-di(tert-butyl)benzaldehyde, have demonstrated significant antioxidant activity in vitro. researchgate.net Similarly, thiadiazine and thiazole (B1198619) derivatives synthesized from substituted benzaldehydes, including 2,3-dihydroxy-4,6-di-tert-butylbenzaldehyde, have shown potent antioxidant and ferric-reducing properties. mdpi.comcyberleninka.ru The presence of strong electron-donating hydroxyl groups contributes to their high antioxidant capacity. cyberleninka.ru

Structure-Activity Relationship (SAR) and Computational Biology Approaches for Mechanism Elucidation